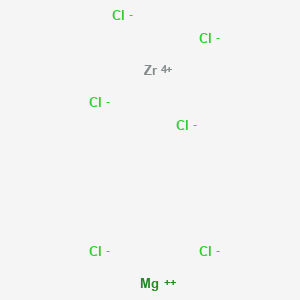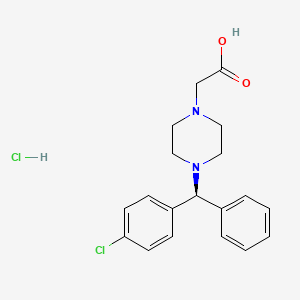
(R)-De(carboxymethoxy)cetirizine acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is known for its high affinity for histamine H1 receptors, making it effective in alleviating symptoms such as sneezing, itching, and runny nose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride involves several steps, starting with the preparation of cetirizine. The process typically includes the following steps:
Formation of the Piperazine Ring: The initial step involves the reaction of 4-chlorobenzhydryl chloride with piperazine to form the piperazine ring.
Ethoxyacetic Acid Addition: The next step involves the addition of ethoxyacetic acid to the piperazine ring, forming cetirizine.
De(carboxymethoxy) Modification: The final step involves the removal of the carboxymethoxy group and the addition of hydrochloride to form ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Investigated for its therapeutic potential in treating allergies and other histamine-related conditions.
Industry: Used in the development of new antihistamine drugs and other pharmaceutical applications.
Mechanism of Action
The mechanism of action of ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride involves its high affinity for histamine H1 receptors. By binding to these receptors, the compound prevents histamine from exerting its effects, thereby alleviating symptoms of allergic reactions. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: The parent compound, also a second-generation antihistamine.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for histamine H1 receptors.
Loratadine: Another second-generation antihistamine with similar therapeutic effects.
Uniqueness
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and therapeutic efficacy. Compared to other similar compounds, it offers improved potency and reduced side effects, making it a valuable addition to the class of antihistamines.
Properties
Molecular Formula |
C19H22Cl2N2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m0./s1 |
InChI Key |
VTGWDLPASRYLSI-FYZYNONXSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
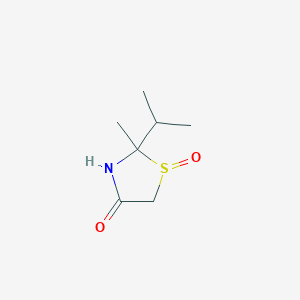
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
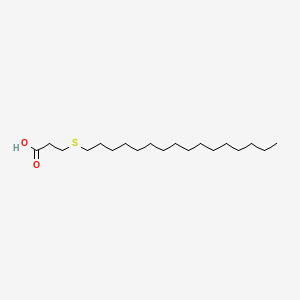
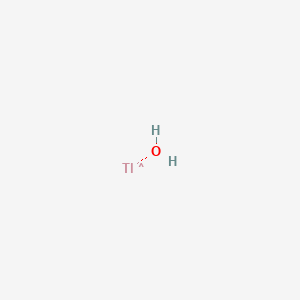
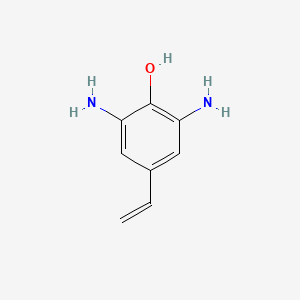
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

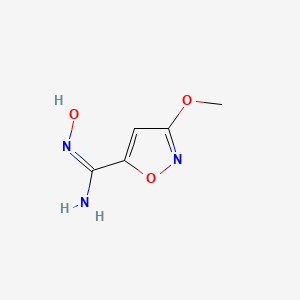
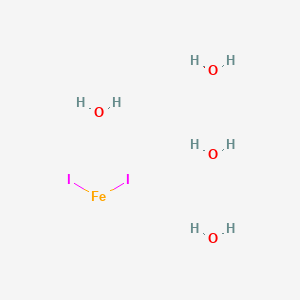
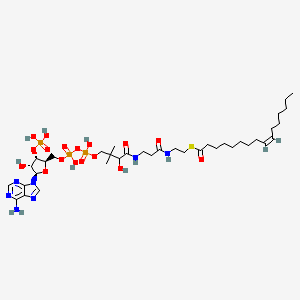
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)

